molecular formula C8H15ClO B3069692 Chloroethene;1-ethenoxy-2-methylpropane CAS No. 25154-85-2

Chloroethene;1-ethenoxy-2-methylpropane

Cat. No.: B3069692
CAS No.: 25154-85-2
M. Wt: 162.66 g/mol
InChI Key: NTIZULZUPZWSLH-UHFFFAOYSA-N
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Description

Chloroethene;1-ethenoxy-2-methylpropane is a chemical compound identified under the CAS Registry Number 128509-06-8. Its molecular formula is C15H25ClO4, and it has a molecular weight of approximately 304.81 g/mol . The "1-ethenoxy-2-methylpropane" portion of the molecule is also known commercially as isobutyl vinyl ether (IBVE), a clear, colorless liquid with a boiling point of 83-85 °C and a density of 0.769 g/mL at 20°C . This compound is valued in research for its dual functionality. The vinyl ether moiety is highly reactive and serves as a versatile monomer and chemical building block. Its primary research applications include its use in organic synthesis and in polymerization or copolymerization reactions to produce poly(vinyl ethers) . These polymers have research and industrial relevance in the development of specialized coatings, adhesives, additives, and plasticizers. The presence of the chloroethene (vinyl chloride) group adds further potential for co-polymerization, creating opportunities to synthesize novel polymeric materials with specific properties. Researchers utilize this compound to modify material characteristics such as solubility, flexibility, and chemical resistance. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

chloroethene;1-ethenoxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O.C2H3Cl/c1-4-7-5-6(2)3;1-2-3/h4,6H,1,5H2,2-3H3;2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZULZUPZWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC=C.C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25154-85-2
Details Compound: Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene
Record name Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene
Source CAS Common Chemistry
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Molecular Weight

162.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25154-85-2
Record name Propane, 1-(ethenyloxy)-2-methyl-, polymer with chloroethene
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Record name POLY(VINYL CHLORIDE-CO-ISOBUTYL VINYL ETHER)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroethene;1-ethenoxy-2-methylpropane can be achieved through several synthetic routes. One common method involves the reaction of chloroethene with 1-ethenoxy-2-methylpropane under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in chloroethene;1-ethenoxy-2-methylpropane undergoes Sₙ1 and Sₙ2 substitution reactions, depending on reaction conditions:

  • Sₙ1 Mechanism :
    In polar protic solvents (e.g., water or ethanol), the compound dissociates to form a tertiary carbocation intermediate (2-methylpropane carbocation) via a slow, rate-limiting step. This intermediate reacts with nucleophiles (e.g., water, alcohols, or amines) to yield substitution products like alcohols or ethers .

    Example:

    C H Cl(CH )3+Cl (slow)\text{C H Cl}\rightarrow (\text{CH })₃\text{C }+\text{Cl }\quad (\text{slow}) (CH )3+H O(CH )3COH+(fast)(\text{CH })₃\text{C }+\text{H O}\rightarrow (\text{CH })₃\text{COH}+\text{H }\quad (\text{fast})
  • Sₙ2 Mechanism :
    In polar aprotic solvents with strong nucleophiles (e.g., hydroxide ions), a bimolecular displacement occurs at the chloro-bearing carbon, leading to inversion of configuration. This pathway is less favored due to steric hindrance from the tertiary carbon .

Elimination Reactions (E1/E2)

Under basic conditions, the compound undergoes elimination to form alkenes. The reaction proceeds via two pathways:

  • E1 Mechanism :
    A two-step process involving carbocation formation followed by deprotonation. The major product follows Zaitsev’s rule, favoring the more substituted alkene .

    Example:

    C H ClBase(CH )2C CH +HCl\text{C H Cl}\xrightarrow{\text{Base}}(\text{CH })₂\text{C CH }+\text{HCl}
  • E2 Mechanism :
    A concerted process requiring a strong base (e.g., ethoxide), leading to synperiplanar geometry for β-hydrogen abstraction .

Oxidation and Reduction

The compound’s ethenyl ether group enables redox transformations:

Reaction TypeConditionsProduct
Oxidation KMnO₄, acidicKetones or carboxylic acids (via cleavage of the ethenyl group)
Reduction H₂/Pd or LiAlH₄Saturated ethers or alcohols (via hydrogenation of the ethenyl group)

Polymerization

The chloroethene moiety can participate in radical polymerization under UV light or initiators (e.g., peroxides), forming polyvinyl chloride (PVC)-like chains .

Comparative Reactivity

Key factors influencing reactivity:

FactorEffect
Steric Hindrance Tertiary structure favors Sₙ1 and E1 over Sₙ2
Solvent Polarity Polar solvents stabilize carbocations (Sₙ1/E1), while aprotic solvents favor Sₙ2
Base Strength Strong bases (e.g., OH⁻) promote elimination over substitution

Scientific Research Applications

Chloroethene;1-ethenoxy-2-methylpropane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and interactions with biological macromolecules.

    Medicine: The compound may serve as a precursor for the synthesis of pharmaceuticals or as a probe in drug discovery research.

    Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which chloroethene;1-ethenoxy-2-methylpropane exerts its effects depends on its interactions with molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biodegradation : Chloroethenes like trichloroethene (TCE) degrade anaerobically to vinyl chloride, a persistent groundwater contaminant .
  • Structural Analysis: NMR and MS data for 1-ethenoxy-2-methylpropane are absent in the evidence, highlighting a research gap .

Biological Activity

Chloroethene;1-ethenoxy-2-methylpropane, also known by its IUPAC name, is a compound that has garnered attention for its biological activity and potential applications in various fields. This article explores its biological mechanisms, pharmacokinetics, and applications based on diverse research findings.

This compound is classified as a halogenoalkane due to the presence of a chlorine atom. The compound exhibits unique reactivity patterns due to the electronegative halogen, which influences its interactions with biological macromolecules. Its structure can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC6H12ClO
InChI KeyNTIZULZUPZWSLH-UHFFFAOYSA-N

Target of Action:
Chloroethene compounds typically engage in nucleophilic substitution and elimination reactions. These reactions are crucial for understanding how the compound interacts with biological systems.

Mode of Action:
The primary reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Elimination Reactions: These can yield alkenes and other products, influencing cellular processes.

Biochemical Pathways:
Microbial degradation of chloroethenes can occur through anaerobic organohalide respiration, which is essential for bioremediation efforts in contaminated environments.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for determining effective dosages and treatment regimens. Key factors include:

  • Absorption: The compound's lipophilicity may affect its absorption in biological systems.
  • Distribution: It is expected to distribute into fatty tissues due to its hydrophobic nature.
  • Metabolism: The compound may undergo metabolic transformations that alter its biological activity.

Vascular Activity Studies

Research has indicated that compounds similar to this compound can exhibit vascular relaxation effects. For instance, studies using rat aorta have shown that certain derivatives can induce endothelium-dependent relaxation, suggesting potential cardiovascular benefits .

Toxicological Assessments

Toxicological evaluations have demonstrated that halogenoalkanes can exhibit cytotoxic effects at high concentrations. Understanding these effects is crucial for assessing safety in pharmaceutical applications.

Applications in Research and Industry

This compound serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound may be utilized as a precursor in drug synthesis or as a probe in biochemical assays.
  • Polymer Production: It is employed in creating polymers with specific properties, enhancing material performance in industrial applications .

Comparison with Similar Compounds

CompoundPropertiesApplications
ChloroetheneReactive vinyl chlorideIndustrial solvents
1-Ethenoxy-2-methylpropaneUnique reactivity due to etherPolymer synthesis

This compound stands out due to its unique combination of structural features, offering distinct chemical properties compared to its individual components.

Q & A

Q. What role does chloroethene play in atmospheric chemistry models for ozone depletion?

  • Methodological Answer : Input experimental photolysis rate constants (J-values) into global 3D models (e.g., GEOS-Chem) to assess Cl• radical contributions to stratospheric ozone loss. Validate with satellite data (e.g., Aura/MLS) for chlorine species vertical profiles .

Notes

  • Toxicological Data : Refer to ATSDR profiles for species-specific metabolic pathways .
  • Synthetic Optimization : Use CRC Handbook for solvent boiling points and reaction stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroethene;1-ethenoxy-2-methylpropane
Reactant of Route 2
Chloroethene;1-ethenoxy-2-methylpropane

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